2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOBIOSNGFTJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 4-chlorophenol with 2,4-dimethylphenylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Step 1: 4-chlorophenol reacts with acetic anhydride to form 4-chlorophenyl acetate.
Step 2: 4-chlorophenyl acetate reacts with 2,4-dimethylphenylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenoxy group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom. Key reactions include:
Halogen Replacement
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Ammonolysis : Reacts with ammonia or amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to form phenoxyamine derivatives.
-
Thiol Substitution : Treatment with thiols (e.g., benzyl mercaptan) in the presence of K₂CO₃ yields thioether-linked analogs.
Example Reaction:
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Reaction Time | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 2-(4-chlorophenoxy)acetic acid + 2,4-dimethylaniline | 4–6 hours | 85–90% | |
| 2M NaOH, Δ | Sodium 2-(4-chlorophenoxy)acetate + 2,4-dimethylaniline | 3 hours | 78–82% |
The reaction mechanism involves protonation of the carbonyl oxygen (acidic) or hydroxide attack at the carbonyl carbon (basic) .
Thermal Decomposition
At temperatures >250°C, the compound degrades into:
-
Primary Products : Hydrogen chloride (HCl), carbon monoxide (CO), and 2,4-dimethylaniline .
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Secondary Products : Polyaromatic hydrocarbons (PAHs) from aromatic ring condensation .
Thermogravimetric Analysis (TGA) Data:
Cross-Coupling Reactions
The chlorophenoxy group participates in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl ethers .
Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: Toluene/EtOH (3:1)
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Temperature: 90°C, 12 hours
Oxidation
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Side-Chain Oxidation : The methyl groups on the dimethylphenyl ring oxidize to carboxylic acids under strong oxidants (e.g., KMnO₄/H₂SO₄).
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Phenoxy Ring Oxidation : Ozone or H₂O₂/Fe²⁺ generates quinone derivatives.
Reduction
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Nitro Group Reduction : If nitro intermediates are present during synthesis, catalytic hydrogenation (H₂/Pd-C) converts them to amines .
Comparative Reactivity with Analogues
Reactivity varies with substituent positions on the phenyl ring:
| Compound | Halogen Position | Reactivity (vs. Target Compound) |
|---|---|---|
| 2-(2-chlorophenoxy)-N-phenylacetamide | Ortho | 25% slower in SNAr |
| 2-(3-chlorophenoxy)-N-(4-methylphenyl) | Meta | 40% lower yield in hydrolysis |
| 2-(4-chlorophenoxy)-N-(2,5-dimethyl) | Para | Similar reactivity |
Mechanistic Insights
-
SNAr Reactivity : The para-chlorine’s electron-withdrawing effect activates the phenoxy ring for nucleophilic attack, with a calculated activation energy () of 85 kJ/mol via DFT studies .
-
Hydrolysis Pathway : Acidic hydrolysis follows an A<sub>AC</sub>2 mechanism with a rate-determining step involving water attack on the protonated carbonyl .
Industrial-Scale Modifications
Scientific Research Applications
Osteoporosis Treatment
PPOAC-Bz has been identified as a novel inhibitor of resorptive bone loss, particularly in the context of osteoporosis. Osteoporosis is characterized by an imbalance between bone resorption and formation, predominantly driven by osteoclast activity. Research indicates that PPOAC-Bz significantly inhibits osteoclastogenesis, which is the formation of osteoclasts responsible for bone degradation.
- Mechanism of Action : The compound alters the expression of osteoclast-specific marker genes and inhibits the formation of mature osteoclasts in vitro. In vivo studies demonstrated that PPOAC-Bz effectively prevented ovariectomy-induced bone loss in mouse models, suggesting its potential as a therapeutic agent for osteolytic disorders .
Case Studies
- A study showcased the effects of PPOAC-Bz on bone density conservation agents, highlighting its ability to suppress F-actin belt formation and bone resorption activity in cultured cells. This reinforces its role as a candidate for osteoporosis treatment and other related conditions .
Antithrombotic Activity
Recent investigations have explored the anticoagulant properties of derivatives related to PPOAC-Bz, particularly through molecular docking studies that assess their binding affinity to Factor Xa (F-Xa), a key target in thrombus formation.
- In Vitro and In Vivo Studies : The synthesized compounds exhibited significant clot lysis activity and prolonged clotting times compared to standard anticoagulants like heparin. For instance, specific derivatives showed clotting times exceeding those of heparin, indicating their potential as effective anticoagulants .
Molecular Docking Insights
Molecular docking studies revealed that certain derivatives of PPOAC-Bz had high docking scores and favorable interactions with F-Xa, suggesting a strong potential for development into therapeutic anticoagulants. The structure-activity relationship (SAR) analysis indicated that modifications to the oxadiazole core could enhance binding affinity and efficacy against thrombin formation .
Summary of Findings
The applications of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide span significant therapeutic areas:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include:
Enzyme Inhibition: Inhibition of enzymes such as cyclooxygenase, leading to anti-inflammatory effects.
Receptor Binding: Binding to specific receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of phenoxyacetamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Phenoxyacetamides
| Compound Name | Substituents on Acetamide | Phenoxy Group Substituents | Key Modifications |
|---|---|---|---|
| Target Compound | N-(2,4-dimethylphenyl) | 4-chlorophenoxy | Methyl groups at 2,4-phenyl positions |
| WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) | N-(1,2,4-triazol-3-yl) | 4-chloro-2-methylphenoxy | Triazole ring substitution |
| Compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide) | N-(4-methylpyridin-2-yl) | 4-chloro-3,5-dimethylphenoxy | Pyridine ring substitution |
| 2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide | N-(4-chlorophenyl) | 4-chlorophenoxy | Difluoro modification on acetamide |
| Compound 3f (antithrombotic agent) | N-(2,4-dimethylphenyl) | 4-chlorophenoxy + oxadiazole-propan-2-yl | Oxadiazole-thioether linkage |
Key Observations :
- Auxin-like activity: WH7 and compound 602 share the 4-chlorophenoxy group but differ in the acetamide substituents. WH7’s triazole ring enhances root growth inhibition in plants, while compound 602’s pyridine moiety improves stability .
Critical Insights :
- Substituent positioning : The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to analogs with single methyl or halogen substitutions, improving membrane permeability .
- Activity modulation : The oxadiazole-thioether group in compound 3f introduces additional hydrogen-bonding sites, critical for enzyme inhibition .
Structure-Activity Relationship (SAR) Trends
Phenoxy group modifications: Chlorine position: 4-Chlorophenoxy (target compound) vs. 2,4-dichlorophenoxy () shows that para-substitution is optimal for auxin-like activity .
Acetamide substituents :
Biological Activity
Overview
2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound with notable biological activities. It has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H16ClNO2
- Molecular Weight : 291.76 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound effectively inhibited various bacterial strains, suggesting its potential as an antibacterial agent. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl and acetamide groups can enhance its efficacy against specific pathogens.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for reducing inflammation and pain, making it a candidate for further development in treating inflammatory diseases. In vitro studies highlighted its ability to modulate inflammatory pathways, leading to decreased production of pro-inflammatory cytokines .
Osteoclast Inhibition
A significant study focused on the compound's role in bone health, particularly its inhibitory effects on osteoclastogenesis. It was found that this compound effectively suppressed the formation of osteoclasts in vitro and prevented bone loss in ovariectomized mice models. This suggests potential applications in treating osteoporosis and other bone resorption disorders .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Receptor Binding : It binds to receptors involved in osteoclast differentiation and activity, modulating their function and preventing excessive bone resorption .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value demonstrating significant antibacterial activity comparable to standard antibiotics .
Study on Osteoporosis Treatment
In a preclinical model for osteoporosis, the compound was administered to ovariectomized mice. Results showed a marked reduction in bone loss as measured by micro-computed tomography (micro-CT), along with alterations in mRNA expression levels of osteoclast-specific genes. These findings support its potential as a therapeutic agent for managing osteoporosis .
Data Tables
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | TBTU, 2,6-lutidine, DCM | Coupling agent, base, solvent |
| 2 | TLC (hexane:ethyl acetate) | Reaction monitoring |
| 3 | HCl, NaHCO₃, Na₂SO₄ | Purification |
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies include:
- Catalyst screening : Replace TBTU with other coupling agents (e.g., HATU or EDCI) to compare efficiency. TBTU is preferred for low-temperature reactions (0–5°C) to minimize side products .
- Solvent effects : Test polar aprotic solvents (e.g., DMF or THF) versus DCM to evaluate solubility and reaction kinetics. DCM is commonly used due to its inertness .
- Temperature control : Maintain strict temperature control during reagent addition (e.g., 0–5°C for exothermic steps) to prevent decomposition .
- Stoichiometry : Adjust molar ratios of reactants (e.g., 1:1.2 for amine:acid) to drive the reaction to completion.
Note : Yield improvements should be validated via elemental analysis and NMR to ensure product purity .
Basic: What spectroscopic methods are employed to characterize this compound?
Answer:
- 1H/13C NMR : Confirm molecular structure by identifying peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.5 ppm), and the acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragments, ensuring correct molecular weight .
- Melting point : Determined via a digital melting point apparatus to assess purity (e.g., sharp melting range within 1–2°C) .
Advanced: How do crystallographic studies elucidate the molecular structure and intermolecular interactions of this compound?
Answer:
Single-crystal X-ray diffraction reveals:
- Molecular geometry : Dihedral angles between the chlorophenoxy and dimethylphenyl groups (e.g., ~80–85° in analogous structures), influencing steric interactions .
- Hydrogen bonding : N–H···O bonds form infinite chains along the crystal lattice, stabilizing the structure. Weak C–H···O interactions further contribute to packing .
- Thermal parameters : Anisotropic displacement parameters (ADPs) validate the rigidity of the acetamide backbone .
Q. Table 2: Key Crystallographic Data (Analogous Compounds)
| Parameter | Value | Significance |
|---|---|---|
| Dihedral angle | 81.9° | Steric hindrance between substituents |
| Hydrogen bond length (N–H···O) | 2.8–3.0 Å | Stabilizes 1D chain structure |
Advanced: How should researchers address contradictions in spectroscopic or crystallographic data across studies?
Answer:
- Cross-validation : Use multiple techniques (e.g., NMR, X-ray, and IR) to confirm assignments. For example, conflicting NMR peaks can be resolved via 2D-COSY or HSQC experiments .
- Data reanalysis : Re-examine crystallographic refinement parameters (e.g., R-factor and electron density maps) to identify errors in atomic positioning .
- Control experiments : Reproduce synthesis under standardized conditions to rule out batch-specific impurities .
Example : If melting point data diverges between studies, check for polymorphic forms via differential scanning calorimetry (DSC) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
